molecular formula C10H19NO B2369479 2-(Diethylamino)cyclohexan-1-one CAS No. 52061-84-4

2-(Diethylamino)cyclohexan-1-one

Cat. No.: B2369479
CAS No.: 52061-84-4
M. Wt: 169.268
InChI Key: UNWHEYKBHKVKGQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)cyclohexan-1-one is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is a cyclic ketone with a diethylamino group attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylamine under specific conditions. One common method is the Mannich reaction, where cyclohexanone reacts with formaldehyde and diethylamine to form the desired product . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at a controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Diethylamino)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)cyclohexan-1-one is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential interactions with biological targets compared to its analogs .

Properties

IUPAC Name

2-(diethylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWHEYKBHKVKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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